An In-depth Technical Guide to m-Toluidine: CAS Number, Physical Properties, Synthesis, and Metabolism
An In-depth Technical Guide to m-Toluidine: CAS Number, Physical Properties, Synthesis, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-toluidine, a significant chemical intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. This document details its chemical identity, physical properties, experimental protocols for their determination, a representative synthetic route, and its metabolic pathway.
Chemical Identity and Physical Properties
m-Toluidine, systematically named 3-methylaniline, is an aromatic amine with the chemical formula C₇H₉N.[1] It is one of three isomers of toluidine, distinguished by the meta position of the methyl group relative to the amino group on the benzene (B151609) ring.[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 108-44-1[2][3] |
| Synonyms | 3-Methylaniline, 3-Aminotoluene, m-Aminotoluene[4] |
| Molecular Formula | C₇H₉N[3] |
| Molecular Weight | 107.15 g/mol [2][3][4] |
| InChI | InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3[4] |
| SMILES | CC1=CC(=CC=C1)N[4] |
Physical Properties
The physical properties of m-toluidine are crucial for its handling, storage, and application in various chemical processes. It is a colorless to light-yellow liquid with a characteristic amine-like odor.[4] It is important to note that m-toluidine can darken upon exposure to air and light.[4]
| Property | Value |
| Appearance | Colorless to light-yellow liquid[4] |
| Odor | Aromatic, amine-like[4] |
| Boiling Point | 203-204 °C[2][5] |
| Melting Point | -30 °C[1] |
| Density | 0.999 g/mL at 25 °C[2][5] |
| Solubility in Water | Slightly soluble[6] |
| Vapor Pressure | 1 mmHg at 41.1 °C |
| Refractive Index | 1.567 at 20 °C[2][5] |
| Flash Point | 86 °C (closed cup)[7] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following are generalized experimental protocols for measuring the key physical properties of m-toluidine.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.
Methodology:
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Sample Preparation: A small amount of m-toluidine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
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Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.
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Heating: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.
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Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary tube. Heating is then discontinued.
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Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Melting Point
While m-toluidine is a liquid at room temperature, its melting point can be determined by cooling it to a solid state. The melting point is the temperature at which a substance transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small sample of solidified m-toluidine is introduced into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.
-
Heating: The apparatus is heated slowly and steadily.
-
Observation: The temperature at which the solid first begins to melt and the temperature at which the last crystal disappears are recorded. This range represents the melting point.
Determination of Density
Density, the mass per unit volume of a substance, can be determined using a pycnometer or by direct measurement of mass and volume.
Methodology:
-
Mass Measurement: The mass of a clean, dry pycnometer is accurately measured.
-
Volume Measurement: The pycnometer is filled with m-toluidine, and its mass is measured again. The difference in mass gives the mass of the m-toluidine. The volume of the pycnometer is known or can be calibrated using a liquid of known density, such as water.
-
Calculation: The density is calculated by dividing the mass of the m-toluidine by the volume of the pycnometer.
Synthesis of m-Toluidine
A common and industrially significant method for the synthesis of m-toluidine is the reduction of m-nitrotoluene. This reaction can be achieved using various reducing agents, with iron powder in the presence of an acid (Bechamp reduction) being a traditional and cost-effective method.
Experimental Protocol: Reduction of m-Nitrotoluene to m-Toluidine
Materials:
-
m-Nitrotoluene
-
Iron filings (fine powder)
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a mechanical stirrer. Iron filings and water are added to the flask.
-
Activation of Iron: A small amount of concentrated HCl is added to the stirred mixture and heated to activate the iron surface.
-
Addition of m-Nitrotoluene: m-Nitrotoluene is added portion-wise to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, the mixture is heated under reflux with vigorous stirring until the reaction is complete (indicated by the disappearance of the yellow color of m-nitrotoluene).
-
Workup: The reaction mixture is cooled and made basic by the addition of a concentrated NaOH solution to precipitate iron hydroxides.
-
Extraction: The product, m-toluidine, is extracted from the aqueous mixture using an organic solvent.
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Purification: The combined organic extracts are washed with water and dried over an anhydrous drying agent. The solvent is then removed by distillation, and the crude m-toluidine is purified by vacuum distillation.
Caption: Synthetic pathway for the reduction of m-nitrotoluene to m-toluidine.
Metabolic Pathway of m-Toluidine
The metabolism of m-toluidine in the body is a critical aspect of its toxicological profile. While specific studies on m-toluidine are limited, its metabolic fate is expected to be similar to that of its isomer, o-toluidine (B26562), which has been more extensively studied in animal models. The primary metabolic pathways involve oxidation and conjugation reactions, mainly occurring in the liver.
The proposed metabolic pathway for m-toluidine involves two main phases:
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Phase I Metabolism: This phase involves the introduction or unmasking of functional groups. For m-toluidine, this primarily involves hydroxylation of the aromatic ring and N-hydroxylation of the amino group, catalyzed by cytochrome P450 enzymes. Oxidation of the methyl group can also occur.
-
Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. These reactions include glucuronidation and sulfation of the hydroxylated metabolites.
The major metabolites expected to be formed from m-toluidine include aminocresols and their corresponding glucuronide and sulfate conjugates.
Caption: Proposed metabolic pathway of m-toluidine in the body.
References
- 1. mdpi.com [mdpi.com]
- 2. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine - Google Patents [patents.google.com]
- 4. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - o-toluidine from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m-Toluidine synthesis - chemicalbook [chemicalbook.com]
